EGFR Kinase Inhibition: 900010‑85‑7 Exhibits Nanomolar Potency Superior to the 2‑Unsubstituted Core Scaffold
In EGFR kinase inhibition assays performed on HCC827 non‑small‑cell lung cancer cells, the target compound 900010‑85‑7 gave an IC₅₀ of 29.4 nM, whereas the unsubstituted core scaffold 8‑oxo‑8,9‑dihydro‑7H‑purine‑6‑carboxamide was inactive at concentrations up to 10 µM . The >340‑fold gain in potency is attributed to the lipophilic hexyl chain enhancing hydrophobic contacts within the ATP‑binding pocket and the 3‑methoxyphenyl group optimizing π‑stacking with the hinge region, a dual contribution absent in the bare heterocycle.
| Evidence Dimension | EGFR kinase inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 29.4 nM (HCC827 cell line) |
| Comparator Or Baseline | 8‑Oxo‑8,9‑dihydro‑7H‑purine‑6‑carboxamide (unsubstituted core) IC₅₀ >10 µM |
| Quantified Difference | >340‑fold improvement |
| Conditions | Human HCC827 NSCLC cells; ATP‑competitive binding format |
Why This Matters
This potency differential means researchers selecting the unsubstituted core scaffold for kinase screening will miss EGFR‑active chemotypes entirely, while 900010‑85‑7 provides a validated nanomolar starting point for EGFR‑targeted SAR.
